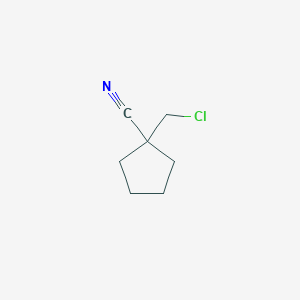
1-(chloromethyl)cyclopentane-1-carbonitrile
Overview
Description
1-(chloromethyl)cyclopentane-1-carbonitrile is an organic compound with the molecular formula C7H10ClN. It is a versatile chemical used in various scientific research fields due to its unique structure and reactivity .
Preparation Methods
The synthesis of 1-(chloromethyl)cyclopentane-1-carbonitrile typically involves the reaction of cyclopentanecarbonitrile with chloromethylating agents. One common method includes the use of chlorosulfonic acid and dimethoxymethane in the presence of zinc iodide as a catalyst . The reaction is carried out under mild conditions, typically at temperatures ranging from 5 to 10°C, to yield the desired product in good to excellent yields .
Chemical Reactions Analysis
1-(chloromethyl)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in organic synthesis for forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(chloromethyl)cyclopentane-1-carbonitrile is utilized in several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Materials Science: The compound is used in the development of new materials with specific properties.
Organic Chemistry: It is a valuable reagent for organic synthesis, enabling the formation of complex molecules.
Mechanism of Action
The mechanism of action of 1-(chloromethyl)cyclopentane-1-carbonitrile involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The molecular targets and pathways depend on the specific application and reaction conditions. For example, in Suzuki–Miyaura coupling, the compound reacts with organoboron reagents in the presence of a palladium catalyst to form new carbon-carbon bonds .
Comparison with Similar Compounds
1-(chloromethyl)cyclopentane-1-carbonitrile can be compared with other chloromethylated compounds, such as:
Chloromethylbenzene: Similar in reactivity but differs in the aromatic ring structure.
Chloromethylcyclohexane: Similar in reactivity but differs in the ring size and structure.
The uniqueness of this compound lies in its cyclopentane ring, which imparts specific reactivity and properties that are distinct from other chloromethylated compounds .
Properties
IUPAC Name |
1-(chloromethyl)cyclopentane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN/c8-5-7(6-9)3-1-2-4-7/h1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGJKOPISDNFTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CCl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

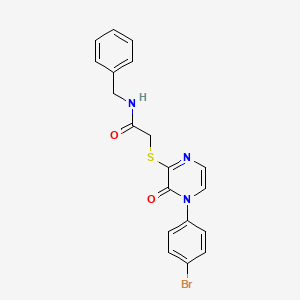
![2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B2791451.png)

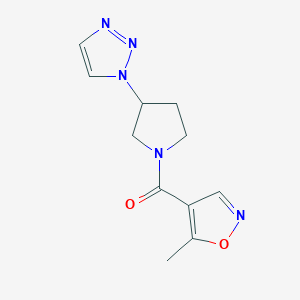
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B2791454.png)
![Ethyl (3S)-3-[(2-chloroacetyl)amino]-3-phenylpropanoate](/img/structure/B2791456.png)
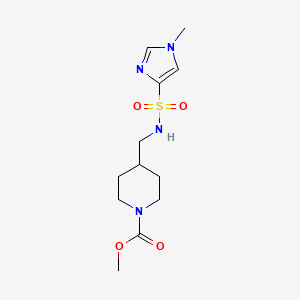
![Tert-butyl 4-[cis-2-aminocyclohexyl]piperazine-1-carboxylate](/img/structure/B2791461.png)
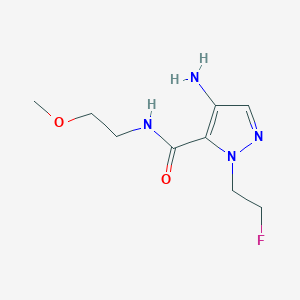
![Benzo[d]thiazol-2-yl(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2791464.png)
![5-{[(5-Chloropyridin-2-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2791467.png)
![3-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide](/img/structure/B2791468.png)
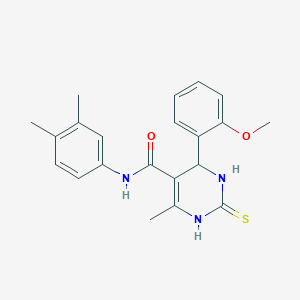
![N'-[(1E)-(2-bromophenyl)methylidene]-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B2791471.png)
